molecular formula C35H53NO3 B3426323 Vitamin E Nicotinate CAS No. 51898-34-1

Vitamin E Nicotinate

Cat. No.: B3426323
CAS No.: 51898-34-1
M. Wt: 535.8 g/mol
InChI Key: MSCCTZZBYHQMQJ-AZAGJHQNSA-N
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Description

Vitamin E Nicotinate, also known as tocopheryl nicotinate, is an ester formed from the combination of tocopherol (vitamin E) and niacin (vitamin B3). This compound is known for its potent antioxidant properties, which help in preventing lipid peroxidation. It is often used in dietary supplements and fortified foods due to its stability and efficacy .

Mechanism of Action

Target of Action

Vitamin E Nicotinate, also known as Tocopherol Nicotinate, is an ester of two vitamins: tocopherol (Vitamin E) and niacin (Vitamin B3) . The primary targets of this compound are the cell membranes where it acts as an antioxidant .

Mode of Action

This compound interacts with its targets by preventing free radical reactions with cell membranes . In some cases, this compound has been shown to have pro-oxidant activity . This compound also effectively upregulates various primary fatty acid amides and activates mitogen-activated protein kinases .

Biochemical Pathways

This compound influences various biochemical pathways. It has been found to upregulate primary fatty acid amides including arachidonoylethanoamine (anandamide/virodhamine) and palmitamide . This suggests a new biological function of this compound to elicit cell signaling .

Pharmacokinetics

It is known that vitamin e in dietary supplements and fortified foods is often an esterified form of α-tocopherol, the most common esters being acetate and succinate . The Vitamin E esters are hydrolyzed and converted into free α-tocopherol prior to absorption in the intestinal tract .

Result of Action

The molecular and cellular effects of this compound’s action are primarily its antioxidant effects, protecting cell membranes from oxidative damage . Additionally, it has been found to activate mitogen-activated protein kinases , suggesting a role in cell signaling.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the level of this compound was found to be 30-fold lower in rat heart tissues in a failing heart condition . This suggests that the biological system and health conditions can significantly influence the action of this compound.

Biochemical Analysis

Biochemical Properties

Vitamin E Nicotinate functions as a lipid-soluble antioxidant, capable of preventing lipid peroxidation . It interacts with various biomolecules, including enzymes and proteins, to exert its effects . For instance, it has been found to enhance T-cell differentiation in the thymus . Moreover, it has been suggested to have a new biological function as an anti-inflammatory molecule through non-direct free radical scavenging effects .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to phosphorylate and activate extracellular signal-regulated kinase (ERK), serving as an anti-inflammatory signal .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, for instance, by activating mitogen-activated protein kinases .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time . It has been observed that cells treated with this compound for 10 minutes had significantly higher levels of molecules with anti-inflammatory properties . This suggests that this compound may have long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models .

Metabolic Pathways

This compound is involved in several metabolic pathways . It interacts with enzymes and cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can also affect its localization or accumulation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Vitamin E Nicotinate can be synthesized through the esterification of tocopherol with nicotinic acid. One common method involves the reaction of tocopherol with nicotinic acid in the presence of a catalyst such as phosphorus oxychloride or triphosgene . The reaction typically takes place in an organic solvent under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound often involves enzymatic synthesis due to its environmental friendliness and high catalytic efficiency. Lipase-mediated acylation is a popular method, where lipase enzymes catalyze the esterification of tocopherol with nicotinic acid . This method offers advantages such as mild reaction conditions, high selectivity, and reduced by-product formation.

Chemical Reactions Analysis

Types of Reactions: Vitamin E Nicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Vitamin E Nicotinate has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Uniqueness: Vitamin E Nicotinate is unique due to its combination of tocopherol and niacin, which provides both antioxidant and vasodilatory effects. This dual functionality makes it particularly effective in improving blood circulation and protecting against oxidative stress .

Properties

IUPAC Name

[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H53NO3/c1-24(2)13-9-14-25(3)15-10-16-26(4)17-11-20-35(8)21-19-31-29(7)32(27(5)28(6)33(31)39-35)38-34(37)30-18-12-22-36-23-30/h12,18,22-26H,9-11,13-17,19-21H2,1-8H3/t25-,26-,35-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSCCTZZBYHQMQJ-AZAGJHQNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)C3=CN=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C2=C1O[C@](CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)OC(=O)C3=CN=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H53NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1046396, DTXSID401019802
Record name DL-alpha Tocopheryl nicotinate
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Record name DL-alpha-Tocopherol nicotinate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

535.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51898-34-1, 43119-47-7, 16676-75-8
Record name rel-(2R)-3,4-Dihydro-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-2H-1-benzopyran-6-yl 3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51898-34-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tocopherol nicotinate
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URL https://commonchemistry.cas.org/detail?cas_rn=43119-47-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tocopherol nicotinate [JAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-Tocopherol nicotinate, DL-
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Record name Tocopheryl nicotinate
Source DrugBank
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Record name DL-alpha Tocopheryl nicotinate
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Record name DL-alpha-Tocopherol nicotinate
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Record name [2R-[2R*(4R*,8R*)]]-3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-yl nicotinate
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Record name [2R*(4R*,8R*)]-(±)-3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-yl nicotinate
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Record name 3-Pyridinecarboxylic acid, (2R)-3,4-dihydro-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-2H-1-benzopyran-6-yl ester
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Record name TOCOPHERYL NICOTINATE
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Record name .ALPHA.-TOCOPHEROL NICOTINATE, DL-
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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